![molecular formula C9H12N4S B2960830 3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile CAS No. 117377-64-7](/img/structure/B2960830.png)
3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile
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Overview
Description
“3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of such compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving such compounds often involve the thiazole ring. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anticancer Research
Piperidine derivatives have been studied for their potential as anticancer agents . The presence of the piperidinyl group in 3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile could be leveraged to design inhibitors targeting specific cancer pathways. For instance, piperidine compounds have shown activity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are relevant in the context of Crizotinib-resistant cancers .
Antimicrobial Activity
Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties . The thiazole ring in the compound can be optimized to enhance its interaction with bacterial enzymes or proteins, potentially leading to the development of new antibiotics with improved efficacy against multidrug-resistant strains .
Antiviral Agents
The structural complexity of 3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile allows for the synthesis of derivatives that could act as antiviral agents. Piperidine and thiazole moieties have been incorporated into molecules with antiviral activity, suggesting that this compound could serve as a scaffold for developing treatments against RNA and DNA viruses .
Neuroprotective Applications
Piperidine derivatives are known to have neuroprotective effects. The compound could be used to synthesize molecules that protect neural tissue from damage or degeneration, which is particularly relevant in the treatment of diseases like Alzheimer’s and Parkinson’s .
Anti-Inflammatory Properties
The piperidine nucleus is a common feature in drugs with anti-inflammatory properties . By modifying the 3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile structure, it could be possible to enhance its efficacy as an anti-inflammatory agent, potentially leading to new treatments for chronic inflammatory diseases.
Enzyme Inhibition
Compounds containing piperidine and thiazole rings have been investigated as enzyme inhibitors. This compound could be used to develop selective inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which are important in the management of type 2 diabetes .
Antioxidant Development
Thiazole derivatives have shown potential as antioxidants . The compound could be modified to create potent antioxidants that could mitigate oxidative stress, which is implicated in various chronic diseases and aging processes.
Drug Synthesis and Medicinal Chemistry
The compound’s structure is amenable to chemical modifications, making it a valuable starting point for the synthesis of a wide range of drugs . It could be used in medicinal chemistry to create novel compounds with specific pharmacological activities.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to have diverse biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities . For instance, a thiazole ring is naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism and also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
Thiazole derivatives have been found to have diverse biological activities .
Future Directions
The future directions in the research of such compounds could involve the design and development of different thiazole derivatives with various biological activities . Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
properties
IUPAC Name |
3-amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c10-6-7-8(11)12-14-9(7)13-4-2-1-3-5-13/h1-5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBHWQQLXJQDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NS2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(piperidin-1-yl)-1,2-thiazole-4-carbonitrile |
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